molecular formula C21H24N2O2 B12274433 Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate

Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B12274433
M. Wt: 336.4 g/mol
InChI Key: YMSABQGDWWTSPL-UHFFFAOYSA-N
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Description

Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of a benzylamine derivative with an appropriate pyridine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride or lithium diisopropylamide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate can be compared with similar compounds such as:

    Methyl 1-Benzyl-5-(phenylamino)-1,2,3-triazole-4-carboxylate: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.

    1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates: These compounds also have a benzyl and carboxylate group but differ in the heterocyclic ring structure, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 5-anilino-1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate

InChI

InChI=1S/C21H24N2O2/c1-2-25-21(24)19-13-14-23(15-17-9-5-3-6-10-17)16-20(19)22-18-11-7-4-8-12-18/h3-12,22H,2,13-16H2,1H3

InChI Key

YMSABQGDWWTSPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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